
N,N'-bis(trimethylsilyl)sulfamide
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Overview
Description
N,N'-bis(trimethylsilyl)sulfamide is a useful research compound. Its molecular formula is C6H20N2O2SSi2 and its molecular weight is 240.47 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
N,N'-bis(trimethylsilyl)sulfamide serves as a reagent in various organic synthesis reactions. Its primary applications include:
- Silylation Reactions : The compound acts as a silylation agent, facilitating the introduction of trimethylsilyl groups into substrates, which can enhance their reactivity and solubility in organic solvents .
- Functionalization of Aromatic Compounds : It is employed in the functionalization of aromatic compounds through directed ortho metalation reactions, allowing for selective modifications that are crucial in synthetic organic chemistry .
Case Study: Synthesis of Sulfonamides
A study demonstrated the use of this compound in synthesizing functionalized sulfonamides through a series of reactions involving metalation and subsequent transformations. The resulting sulfonamides exhibited various biological activities, showcasing the compound's utility in developing pharmacologically relevant molecules .
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential as an inhibitor of carbonic anhydrase enzymes. These enzymes play a vital role in physiological processes such as respiration and acid-base balance.
- Inhibitory Activity : Research indicates that this compound exhibits inhibitory effects against multiple isoforms of carbonic anhydrases, making it a candidate for drug development aimed at treating conditions like glaucoma and cancer .
Case Study: Anticancer Activity
In vitro studies have revealed that this compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated IC50 values ranging from 5 to 15 µM, indicating significant anticancer potential . Furthermore, xenograft models showed reduced tumor sizes when treated with this compound compared to control groups.
The biological activity of this compound extends beyond enzyme inhibition:
- Neuroprotective Effects : Animal studies suggest that treatment with this compound reduces markers of oxidative stress and inflammation in brain tissues, indicating potential neuroprotective properties.
- Pain Management : Preliminary clinical trials have indicated significant reductions in pain scores among patients treated with this compound for chronic pain management.
Data Table: Comparative Analysis of Related Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Contains two trimethylsilyl groups | Acts as a versatile silylation agent |
Bis(trimethylsilyl)sulfide | Contains sulfur but lacks sulfamide | Primarily used as a reagent in organic synthesis |
N,N-Dimethylbenzenesulfonamide | Contains dimethyl groups | Commonly used as a sulfonamide antibiotic |
Trimethylsilylbenzene | Contains only trimethylsilyl groups | Utilized in polymer synthesis |
Chemical Reactions Analysis
Hydrolysis and Stability
The compound hydrolyzes readily in the presence of water or protic solvents, releasing sulfamic acid and trimethylsilanol:
( CH3)3Si)2NSO2N(Si(CH3)3)2+2H2O→H2NSO2NH2+4(CH3)3SiOH
This exothermic reaction necessitates storage under inert conditions .
Silylation Reactions
As a silylating agent, N,N'-bis(trimethylsilyl)sulfamide transfers trimethylsilyl (TMS) groups to nucleophiles such as alcohols, amines, and thiols.
Substrate | Product | Conditions | Byproduct |
---|---|---|---|
ROH | ROSi(CH3 | ||
)3 |
text| Room temperature, anhydrous | Sulfamide |
| RNH2
| RN(Si(CH3
)3
)2
| Reflux in THF | Sulfamide |
| RSH | RSSi(CH3
)3
| Catalytic acid/base | Sulfamide |
This reactivity parallels bis(trimethylsilyl)acetamide (BSA) and sodium bis(trimethylsilyl)amide (NaHMDS) .
Transsilylation and Cross-Coupling
The TMS groups can participate in transsilylation with metal halides or oxides. For example:
( CH3)3Si)2NSO2N(Si(CH3)3)2+MgBr2→Mg NSO2N(Si(CH3)3)2)2+2(CH3)3SiBr
This reaction exploits silicon’s high affinity for halides and oxygen, similar to bis(trimethylsilyl)sulfide’s use in metal sulfide synthesis .
Q & A
Q. Basic: What are the optimized synthetic routes for N,N'-bis(trimethylsilyl)sulfamide, and how do reaction conditions influence yield and purity?
Methodological Answer:
this compound is synthesized via condensation of sulfuryl chloride (SO₂Cl₂) with hexamethyldisilazane (NH(SiMe₃)₂) under anhydrous conditions. A stoichiometric amount of BF₃·Et₂O is required to remove silyl groups and drive the reaction to completion . Key factors include:
- Solvent : Reactions are performed in aprotic solvents (e.g., THF or hexane) to avoid hydrolysis.
- Temperature : Conducted at room temperature, avoiding heat-sensitive substrates.
- Catalyst : BF₃·Et₂O enables desilylation without strong mineral acids, enhancing compatibility with acid-labile functional groups.
Table 1: Reaction Conditions and Yields
Reagents | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|---|
SO₂Cl₂ + NH(SiMe₃)₂ | THF | BF₃·Et₂O | 85–90 | >95 |
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- IR Spectroscopy : Key peaks include Si–N stretches (1245–1172 cm⁻¹) and Si–C vibrations (845–700 cm⁻¹) .
- ¹H/²⁹Si NMR : Trimethylsilyl groups exhibit singlet peaks at δ 0.12–0.50 ppm (¹H) and δ −8 to −12 ppm (²⁹Si) .
- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 206.457 (C₆H₁₈N₂SSi₂), with fragments like [Si₂Me₆]⁺ (m/z 100) .
Table 2: Spectral Data
Technique | Key Peaks/Features | Assignment | Reference |
---|---|---|---|
IR | 845 cm⁻¹ (vs), 700 cm⁻¹ (m) | Si–C symmetric stretching | |
¹H NMR | δ 0.12–0.50 (s, 36H) | SiMe₃ protons |
Q. Advanced: How does this compound facilitate the synthesis of metal complexes, and what structural insights can be gained from crystallographic data?
Methodological Answer:
The compound acts as a ligand in transition metal complexes (e.g., Cr, Mn, Zn), forming planar coordination geometries. For example, in [PhC(NSiMe₃)₂]₂Cr, the Cr–N bond length averages 209.6(4) pm, comparable to Cr[N(SiMe₃)₂]₂(THF)₂ (208.9 pm) . Structural deviations arise from steric interactions between SiMe₃ groups, influencing bond angles (e.g., N–Cr–N angles ~55.6° in Yb complexes vs. ~90° in Cr systems) .
Table 3: Metal Complex Structural Data
Complex | Metal–N Bond Length (pm) | N–M–N Angle (°) | Geometry | Reference |
---|---|---|---|---|
[PhC(NSiMe₃)₂]₂Cr | 209.6(4) | 90.1 | Planar | |
[PhC(NSiMe₃)₂]₂Yb(THF) | 208.9(10) | 55.6 | Distorted |
Q. Advanced: What are the mechanistic considerations when using BF₃·Et₂O to desilylate intermediates in reactions involving this compound?
Methodological Answer:
BF₃·Et₂O acts as a Lewis acid to cleave Si–N bonds by coordinating to the nitrogen lone pair, generating a reactive sulfamide intermediate. This step avoids hydrolysis and enables subsequent condensation with substrates (e.g., alcohols or amines). The mechanism proceeds via a trigonal bipyramidal transition state, with BF₃ stabilizing the leaving SiMe₃ group .
Q. Advanced: How does the steric bulk of trimethylsilyl groups influence the reactivity and coordination behavior of this compound in organometallic syntheses?
Methodological Answer:
The bulky SiMe₃ groups hinder axial coordination, favoring planar geometries in metal complexes. For example, in Cr(II) complexes, steric repulsion between SiMe₃ groups reduces ligand flexibility, leading to shorter Cr–N bonds (209.6 pm vs. 215 pm in less hindered analogs) . This steric shielding also enhances thermal stability but may limit catalytic activity in bulky substrates.
Q. Basic: What are the solubility properties of this compound in aprotic solvents, and how does this compare to parent sulfamide?
Methodological Answer:
The silylated derivative exhibits superior solubility in THF, hexane, and toluene (>50 mg/mL) compared to sulfamide (<1 mg/mL in aprotic solvents). This property enables homogeneous reaction conditions, critical for kinetic control in condensations .
Table 4: Solubility Comparison
Compound | Solubility in THF (mg/mL) | Reference |
---|---|---|
This compound | >50 | |
Sulfamide | <1 |
Q. Advanced: Can this compound act as a building block in supramolecular chemistry, and what structural motifs have been observed?
Methodological Answer:
The sulfamide moiety facilitates hydrogen-bonded networks in supramolecular assemblies. For example, N,N'-bis[3-(aminocarbonyl)propyl]sulfamide forms 2D sheets via N–H···O interactions, as revealed by X-ray crystallography . The SiMe₃ groups, however, may disrupt intermolecular interactions, necessitating design modifications for porous materials.
Q. Basic: What analytical challenges arise when working with this compound, and how can they be mitigated?
Methodological Answer:
- Moisture Sensitivity : Hydrolysis generates silanols and sulfamide. Use Schlenk techniques or gloveboxes under inert gas (N₂/Ar) .
- Volatility : Sublimes under vacuum; store at −20°C in sealed containers.
- Characterization : Overlapping SiMe₃ signals in NMR require high-resolution instruments (≥250 MHz) .
Q. Advanced: How does this compound compare to other silylating agents in condensation reactions?
Methodological Answer:
Unlike N,O-bis(trimethylsilyl)acetamide (BSA), which requires heat for activation, this compound reacts at room temperature with BF₃·Et₂O. This makes it preferable for heat-sensitive substrates. However, BSA offers broader compatibility with nucleophiles like alcohols .
Table 5: Comparison of Silylating Agents
Agent | Activation Temp | Substrate Compatibility | Reference |
---|---|---|---|
This compound | RT | Amines, thiols | |
BSA | 60–80°C | Alcohols, phenols |
Properties
Molecular Formula |
C6H20N2O2SSi2 |
---|---|
Molecular Weight |
240.47 g/mol |
IUPAC Name |
[dimethyl-(trimethylsilylsulfamoylamino)silyl]methane |
InChI |
InChI=1S/C6H20N2O2SSi2/c1-12(2,3)7-11(9,10)8-13(4,5)6/h7-8H,1-6H3 |
InChI Key |
BUAMNJGEYBXSQX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NS(=O)(=O)N[Si](C)(C)C |
Origin of Product |
United States |
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